molecular formula C21H18Cl2N2S B370865 8-(4-chlorobenzylidene)-4-(4-chlorophenyl)-3,4,5,6,7,8-hexahydro-2(1H)-quinazolinethione CAS No. 833488-23-6

8-(4-chlorobenzylidene)-4-(4-chlorophenyl)-3,4,5,6,7,8-hexahydro-2(1H)-quinazolinethione

Cat. No. B370865
CAS RN: 833488-23-6
M. Wt: 401.4g/mol
InChI Key: KVSPYRASURNEPV-NTCAYCPXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(4-chlorobenzylidene)-4-(4-chlorophenyl)-3,4,5,6,7,8-hexahydro-2(1H)-quinazolinethione is a useful research compound. Its molecular formula is C21H18Cl2N2S and its molecular weight is 401.4g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-(4-chlorobenzylidene)-4-(4-chlorophenyl)-3,4,5,6,7,8-hexahydro-2(1H)-quinazolinethione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(4-chlorobenzylidene)-4-(4-chlorophenyl)-3,4,5,6,7,8-hexahydro-2(1H)-quinazolinethione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

833488-23-6

Product Name

8-(4-chlorobenzylidene)-4-(4-chlorophenyl)-3,4,5,6,7,8-hexahydro-2(1H)-quinazolinethione

Molecular Formula

C21H18Cl2N2S

Molecular Weight

401.4g/mol

IUPAC Name

(8E)-4-(4-chlorophenyl)-8-[(4-chlorophenyl)methylidene]-1,3,4,5,6,7-hexahydroquinazoline-2-thione

InChI

InChI=1S/C21H18Cl2N2S/c22-16-8-4-13(5-9-16)12-15-2-1-3-18-19(24-21(26)25-20(15)18)14-6-10-17(23)11-7-14/h4-12,19H,1-3H2,(H2,24,25,26)/b15-12+

InChI Key

KVSPYRASURNEPV-NTCAYCPXSA-N

Isomeric SMILES

C1C/C(=C\C2=CC=C(C=C2)Cl)/C3=C(C1)C(NC(=S)N3)C4=CC=C(C=C4)Cl

SMILES

C1CC(=CC2=CC=C(C=C2)Cl)C3=C(C1)C(NC(=S)N3)C4=CC=C(C=C4)Cl

Canonical SMILES

C1CC(=CC2=CC=C(C=C2)Cl)C3=C(C1)C(NC(=S)N3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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